Tris(6-methyl-2,4-heptanedionato)ruthenium
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Overview
Description
Tris(6-methyl-2,4-heptanedionato)ruthenium is an organometallic compound that features ruthenium as its central metal atom coordinated with three 6-methyl-2,4-heptanedionato ligands. This compound is known for its stability and versatility in various chemical reactions and applications, particularly in the field of material science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(6-methyl-2,4-heptanedionato)ruthenium typically involves the reaction of ruthenium trichloride with 6-methyl-2,4-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetone. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, and the purification process includes multiple recrystallization steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tris(6-methyl-2,4-heptanedionato)ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like hydrogen or hydrazine.
Substitution: The ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are frequently used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium dioxide, while reduction reactions can produce lower oxidation state ruthenium complexes. Substitution reactions result in the formation of new ruthenium-ligand complexes with different properties and applications.
Scientific Research Applications
Tris(6-methyl-2,4-heptanedionato)ruthenium has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Mechanism of Action
The mechanism by which Tris(6-methyl-2,4-heptanedionato)ruthenium exerts its effects involves the coordination of the ruthenium center with various ligands, which can influence its reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the ruthenium center. For example, in catalytic applications, the compound may facilitate the activation of substrates through coordination and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-pentanedionato)ruthenium: Similar in structure but with different ligand substituents, leading to variations in reactivity and applications.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium: Another closely related compound with different steric and electronic properties.
Tris(2,2’-bipyridyl)ruthenium(II): Known for its use in electrochemiluminescence and other analytical applications.
Uniqueness
Tris(6-methyl-2,4-heptanedionato)ruthenium is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties influence its reactivity, stability, and suitability for various applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
93805-28-8 |
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Molecular Formula |
C24H39O6Ru |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
6-methylheptane-2,4-dione;ruthenium(3+) |
InChI |
InChI=1S/3C8H13O2.Ru/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6H,4H2,1-3H3;/q3*-1;+3 |
InChI Key |
SKEIDLHYXGSKSI-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.[Ru] |
Canonical SMILES |
CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.[Ru+3] |
Origin of Product |
United States |
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